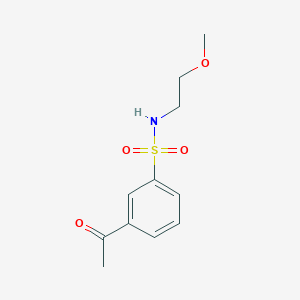

3-acetyl-N-(2-methoxyethyl)benzenesulfonamide

CAS No.:

Cat. No.: VC19926644

Molecular Formula: C11H15NO4S

Molecular Weight: 257.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO4S |

|---|---|

| Molecular Weight | 257.31 g/mol |

| IUPAC Name | 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C11H15NO4S/c1-9(13)10-4-3-5-11(8-10)17(14,15)12-6-7-16-2/h3-5,8,12H,6-7H2,1-2H3 |

| Standard InChI Key | XUQGPWJJKDNVIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCOC |

Introduction

Chemical Identity and Nomenclature

3-Acetyl-N-(2-methoxyethyl)benzenesulfonamide belongs to the sulfonamide family, distinguished by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at position 1, an acetyl group (-COCH₃) at position 3, and a 2-methoxyethyl (-CH₂CH₂OCH₃) substituent on the nitrogen atom. The IUPAC name derives from this substitution pattern: N-(2-methoxyethyl)-3-acetylbenzenesulfonamide.

Molecular Formula and Weight

The molecular formula is C₁₁H₁₅NO₄S, calculated as follows:

-

Benzene ring (C₆H₅)

-

Sulfonamide group (SO₂NH, contributing S, 2O, N, and H)

-

Acetyl group (C₂H₃O) at position 3

-

2-Methoxyethyl chain (C₃H₇O) on the nitrogen.

The exact molecular weight is 281.31 g/mol, though analogs like 3-acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide (C₁₉H₂₃NO₄S) exhibit higher masses due to bulkier substituents .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis of 3-acetyl-N-(2-methoxyethyl)benzenesulfonamide is documented, analogous benzenesulfonamides are typically synthesized via:

-

Sulfonylation: Reacting 3-acetylbenzenesulfonyl chloride with 2-methoxyethylamine in anhydrous conditions.

-

Phosphorus Oxychloride-Mediated Coupling: As demonstrated for N-(3-methoxybenzoyl)-2-methylbenzenesulfonamide, refluxing precursors with POCl₃ facilitates amide bond formation .

Example Reaction:

This method requires strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .

Purification and Characterization

Post-synthesis purification involves recrystallization from ethanol or methanol, yielding colorless prisms . Analytical techniques include:

-

NMR Spectroscopy: To confirm acetyl (δ 2.6 ppm, singlet) and methoxyethyl (δ 3.3–3.5 ppm, multiplet) groups.

-

Mass Spectrometry: Expected molecular ion peak at m/z 281.31 .

Molecular Structure and Conformational Analysis

X-ray Crystallography Data (Analog-Based)

The title compound’s structure can be inferred from related sulfonamides. For example:

-

N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide exhibits a dihedral angle of 88.99° between aromatic rings, stabilized by intramolecular C–H⋯O hydrogen bonds .

-

3-Acetyl-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide adopts a twisted conformation due to steric hindrance from the phenylbutyl group .

Hydrogen Bonding and Stacking Interactions

Key interactions observed in analogs:

-

N–H⋯O Dimers: Form inversion-related dimers via sulfonamide N–H and carbonyl O atoms (bond length: 2.89 Å) .

-

π–π Stacking: Centroid distances of 3.61–3.68 Å between benzene rings, enhancing crystal packing .

Physicochemical Properties

Solubility and Partitioning

-

logP (Octanol-Water): Estimated at 2.1–2.5 using group contribution methods, indicating moderate lipophilicity .

-

Water Solubility: Poor (<1 mg/mL at 25°C), typical of sulfonamides with hydrophobic substituents .

Thermal Stability

Analogous compounds decompose above 200°C, with melting points ranging from 150–180°C .

Biological and Industrial Applications

Material Science

Methoxyethyl chains improve solubility in polar solvents, making the compound a candidate for polymer additives or coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume